Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride
Description
Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a methyl ester (-COOCH₃) and an aminomethyl (-CH₂NH₂) group. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-(aminomethyl)oxolane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(4-8)2-3-11-5-7;/h2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLNWOBGEPQPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137833-60-2 | |
| Record name | methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride involves several steps. One common method includes the reaction of oxolane derivatives with aminomethyl groups under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxolane ring provides structural stability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights structural differences, molecular formulas, and key substituents among the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |
|---|---|---|---|---|
| Methyl 3-(aminomethyl)oxolane-3-carboxylate HCl | C₇H₁₄ClNO₃ | 195.65 | COOCH₃, CH₂NH₂ | Not available |
| Methyl 3-(methylamino)oxolane-3-carboxylate HCl | C₇H₁₄ClNO₃ | 195.65 | COOCH₃, NHCH₃ | EN300-7618523 |
| 3-Aminooxolane-3-carboxylic acid hydrochloride | C₅H₁₀ClNO₃ | 167.59 | COOH, NH₂ | 919098-94-5 |
| tert-Butyl 3-(2-chloroethyl)oxolane-3-carboxylate | C₁₃H₁₅ClFN₃O₂ | 299.73 | COO-tert-butyl, 2-chloroethyl | Not available |
Key Observations:
- Target vs. Methyl 3-(Methylamino) Analogue: Both share the same molecular formula (C₇H₁₄ClNO₃) but differ in substituents. The target’s primary amine (-CH₂NH₂) offers higher nucleophilicity compared to the secondary amine (-NHCH₃) in the methylamino analog, influencing reactivity in coupling reactions .
- Target vs. 3-Aminooxolane-3-Carboxylic Acid: The carboxylic acid (-COOH) in the latter increases aqueous solubility at basic pH, whereas the methyl ester (-COOCH₃) in the target enhances lipophilicity, favoring membrane permeability .
- Target vs. tert-Butyl 3-(2-Chloroethyl) Analogue : The bulky tert-butyl group and chloroethyl substituent in the latter increase steric hindrance and electrophilicity, respectively, making it suitable for alkylation reactions .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve water solubility. The methyl ester in the target compound reduces polarity compared to the carboxylic acid analog, which may form salts with alkaline counterions .
- Reactivity: The primary amine (-CH₂NH₂) in the target compound is more reactive toward electrophiles (e.g., carbonylating agents) than the secondary amine (-NHCH₃) in its methylamino analog .
Biological Activity
Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride is a compound with significant biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxolane ring structure, which contributes to its biological properties. The presence of the amino and carboxylate functional groups enhances its interaction with biological targets.
The compound exhibits its biological activity primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for microbial survival, particularly in Mycobacterium tuberculosis (Mtb). By targeting proteins like MptpB, it disrupts the pathogen's ability to evade host immune responses .
- Modulation of Signaling Pathways : The compound influences phosphoinositide dynamics within host cells, thereby affecting phagosome maturation and bacterial clearance. This modulation is critical for enhancing the effectiveness of conventional antibiotics against resistant strains of bacteria .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity:
- IC50 Values : The compound showed IC50 values in the low micromolar range against various strains of M. tuberculosis, indicating potent inhibitory effects on bacterial growth .
In Vivo Studies
Animal models have provided further insights into the efficacy of this compound:
- Guinea Pig Models : In studies involving guinea pigs infected with multidrug-resistant M. tuberculosis, treatment with the compound resulted in a marked reduction in bacterial load, demonstrating its potential as an adjunct therapy to existing antibiotics .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study on Tuberculosis Treatment : A study highlighted the compound's role in reducing infection burden in guinea pig models. The results indicated that when combined with first-line antibiotics like rifampicin and isoniazid, it significantly enhanced bacterial clearance .
- Cancer Research Applications : Preliminary investigations into its anticancer properties have suggested that modifications to the compound could yield derivatives with selective cytotoxicity against cancer cell lines, although further research is needed to elucidate these effects fully .
Comparative Biological Activity Table
| Compound Name | Target Pathogen | IC50 (μM) | Mode of Action |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | Low Micromolar | Enzyme inhibition and signaling modulation |
| Rifampicin | Mycobacterium tuberculosis | 0.5 | RNA polymerase inhibition |
| Isoniazid | Mycobacterium tuberculosis | 0.02 | Inhibition of mycolic acid synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
